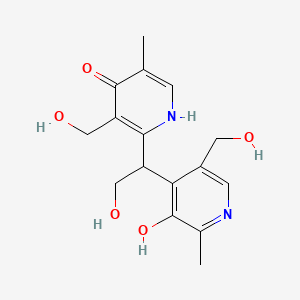
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound characterized by multiple hydroxyl groups and a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactionsSpecific catalysts and reagents, such as Rh(III) catalysts, may be used to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis would apply, with a focus on optimizing yield and purity.
化学反応の分析
Types of Reactions
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with ketone or aldehyde functionalities, while reduction could produce simpler pyridine compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: May be used in the development of new materials or chemical processes.
作用機序
The mechanism of action for 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds with target molecules. This can lead to modulation of biological pathways and exertion of therapeutic effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone: A compound with similar hydroxyl and methoxy groups.
2-Hydroxy-3-methyl-2-cyclopentene-1-one: Another hydroxylated compound with a different ring structure.
Uniqueness
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to its specific arrangement of hydroxyl groups and the presence of a pyridine ring
特性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC名 |
2-[2-hydroxy-1-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]ethyl]-3-(hydroxymethyl)-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H20N2O5/c1-8-3-18-14(12(7-21)15(8)22)11(6-20)13-10(5-19)4-17-9(2)16(13)23/h3-4,11,19-21,23H,5-7H2,1-2H3,(H,18,22) |
InChIキー |
BGBGCRNCQQFQAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C(C1=O)CO)C(CO)C2=C(C(=NC=C2CO)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


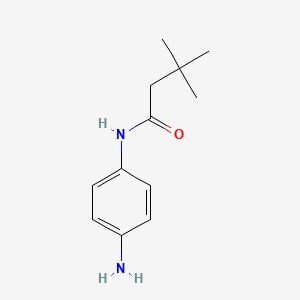
![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
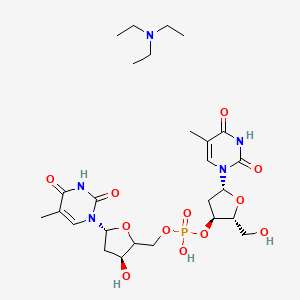

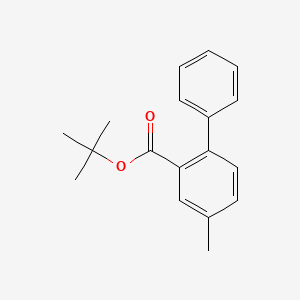

![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)

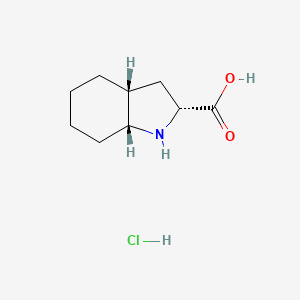
![[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)
![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
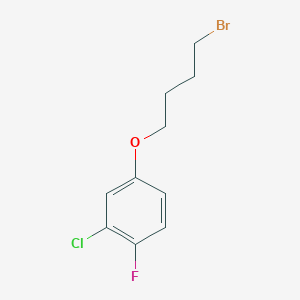
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)
